![molecular formula C22H23NO5 B11233503 Dimethyl 5-{[(1-phenylcyclopentyl)carbonyl]amino}isophthalate](/img/structure/B11233503.png)
Dimethyl 5-{[(1-phenylcyclopentyl)carbonyl]amino}isophthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-DIMETHYL 5-(1-PHENYLCYCLOPENTANEAMIDO)BENZENE-1,3-DICARBOXYLATE is a complex organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of a benzene ring substituted with dimethyl groups and a phenylcyclopentaneamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-(1-PHENYLCYCLOPENTANEAMIDO)BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Preparation of 5-aminoisophthalic acid: This is achieved by the nitration of isophthalic acid followed by reduction.
Formation of the amide bond: The 5-aminoisophthalic acid is then reacted with 1-phenylcyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine to form the amide bond.
Esterification: The resulting product is esterified using methanol and a catalyst such as sulfuric acid to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,3-DIMETHYL 5-(1-PHENYLCYCLOPENTANEAMIDO)BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1,3-DIMETHYL 5-(1-PHENYLCYCLOPENTANEAMIDO)BENZENE-1,3-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and mechanical strength.
作用機序
The mechanism of action of 1,3-DIMETHYL 5-(1-PHENYLCYCLOPENTANEAMIDO)BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme inhibition: The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways.
Receptor binding: It can bind to receptors on cell surfaces, triggering intracellular signaling cascades.
類似化合物との比較
Similar Compounds
1,3-DIMETHYL 5-(BROMOMETHYL)BENZENE-1,3-DICARBOXYLATE: Similar structure but with a bromomethyl group instead of the phenylcyclopentaneamido group.
BENZENE-1,3,5-TRICARBOXAMIDE: A simpler compound with three carboxamide groups on the benzene ring.
Uniqueness
1,3-DIMETHYL 5-(1-PHENYLCYCLOPENTANEAMIDO)BENZENE-1,3-DICARBOXYLATE is unique due to the presence of the phenylcyclopentaneamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C22H23NO5 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
dimethyl 5-[(1-phenylcyclopentanecarbonyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C22H23NO5/c1-27-19(24)15-12-16(20(25)28-2)14-18(13-15)23-21(26)22(10-6-7-11-22)17-8-4-3-5-9-17/h3-5,8-9,12-14H,6-7,10-11H2,1-2H3,(H,23,26) |
InChIキー |
SFERRXNEWRHJBH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methyl-4-(methylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11233422.png)
![N-(3,4-dimethylphenyl)-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B11233424.png)
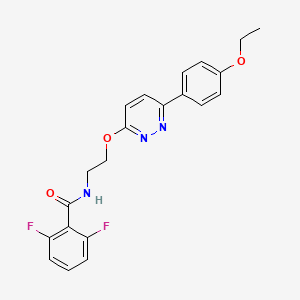
![2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11233433.png)
![2-({4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B11233441.png)
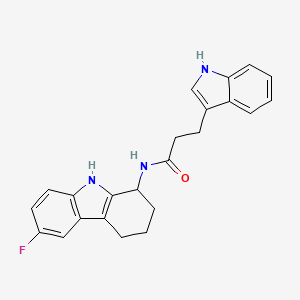
![N-(1,3-benzodioxol-5-ylmethyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11233450.png)
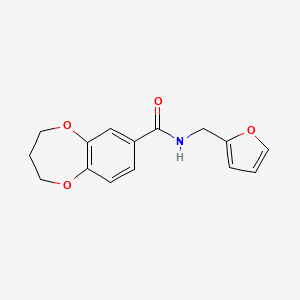
![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11233458.png)
![N-(furan-2-ylmethyl)-2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-amine](/img/structure/B11233463.png)
![7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11233476.png)
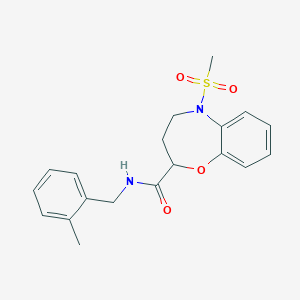
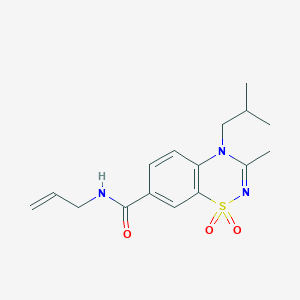
![1-(4-bromophenyl)-N-[3-(propanoylamino)phenyl]cyclopentanecarboxamide](/img/structure/B11233514.png)
